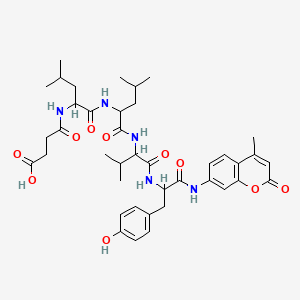
N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-Methylcoumarin, >=90% (HPLC)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-Methylcoumarin, >=90% (HPLC) is a useful research compound. Its molecular formula is C40H53N5O10 and its molecular weight is 763.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-Methylcoumarin, >=90% (HPLC) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-Methylcoumarin, >=90% (HPLC) including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-Succinyl-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin (often abbreviated as Suc-LLVY-AMC) is a fluorogenic substrate widely used in biochemical assays to study proteolytic activities, particularly those of the 20S proteasome and calpains. This compound has garnered attention due to its role in various biological processes, including protein degradation and cellular signaling.
- Chemical Formula : C₁₀H₁₃N₄O₄
- Molecular Weight : 763.9 g/mol
- CAS Number : 94367-21-2
- Purity : ≥90% (HPLC)
Suc-LLVY-AMC functions as a substrate for proteolytic enzymes, releasing a fluorescent product upon cleavage. The fluorescence can be measured to quantify enzyme activity. The excitation and emission wavelengths are approximately 380 nm and 460 nm, respectively, making it suitable for high-throughput screening applications in laboratory settings .
Proteasome Activity
Research indicates that Suc-LLVY-AMC is particularly effective in assessing the chymotrypsin-like activity of the 20S proteasome. In various studies, including those involving Jurkat cell lysates, the compound has been utilized to evaluate proteasome function under different physiological conditions. The activity of the proteasome is crucial for maintaining cellular homeostasis by regulating protein turnover and degrading misfolded proteins .
Calpain Activity
In addition to its role with the proteasome, Suc-LLVY-AMC is also a substrate for calpains, a family of calcium-dependent cysteine proteases involved in various cellular processes such as apoptosis and cell cycle regulation. Studies have shown that the compound can effectively measure calpain activity, providing insights into its role in pathological conditions like neurodegenerative diseases .
Case Studies
-
Developmental Regulation of Proteolytic Activities :
A study on chick embryonic muscle development demonstrated that the proteolytic activities against Suc-LLVY-AMC varied significantly during development. Specifically, while peptide-cleaving activities decreased over time, casein-degrading activities increased, indicating tissue-specific regulation of proteasome activity . -
Cancer Research :
In research focusing on head and neck cancer cell lines, Suc-LLVY-AMC was employed to measure proteasome activity in conditioned media. This study highlighted the potential of using this substrate to understand how cancer cells manipulate protein degradation pathways to promote survival and proliferation .
Research Findings Summary
属性
IUPAC Name |
4-[[1-[[1-[[1-[[3-(4-hydroxyphenyl)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H53N5O10/c1-21(2)16-29(42-33(47)14-15-34(48)49)38(52)43-30(17-22(3)4)39(53)45-36(23(5)6)40(54)44-31(19-25-8-11-27(46)12-9-25)37(51)41-26-10-13-28-24(7)18-35(50)55-32(28)20-26/h8-13,18,20-23,29-31,36,46H,14-17,19H2,1-7H3,(H,41,51)(H,42,47)(H,43,52)(H,44,54)(H,45,53)(H,48,49) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFAEQZFLBGVRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H53N5O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
763.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














